molecular formula C8H12N2O2 B13985081 3-[(Dimethylamino)methylene]piperidine-2,4-dione

3-[(Dimethylamino)methylene]piperidine-2,4-dione

Cat. No.: B13985081
M. Wt: 168.19 g/mol
InChI Key: UHBBJUPUNKDVKU-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methylene]piperidine-2,4-dione is a heterocyclic compound that features a piperidine ring substituted with a dimethylamino methylene group at the 3-position and carbonyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Dimethylamino)methylene]piperidine-2,4-dione typically involves the reaction of N,N-Dimethylformamide dimethyl acetal with 2,4-piperidinedione. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-[(Dimethylamino)methylene]piperidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

3-[(Dimethylamino)methylene]piperidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methylene]piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Uniqueness: 3-[(Dimethylamino)methylene]piperidine-2,4-dione is unique due to its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(dimethylaminomethylidene)piperidine-2,4-dione

InChI

InChI=1S/C8H12N2O2/c1-10(2)5-6-7(11)3-4-9-8(6)12/h5H,3-4H2,1-2H3,(H,9,12)

InChI Key

UHBBJUPUNKDVKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1C(=O)CCNC1=O

Origin of Product

United States

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